(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one Precursor
Brand Name: Vulcanchem
CAS No.: 347148-59-8
VCID: VC0149652
InChI: InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18)/t11-/m0/s1
SMILES: C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O
Molecular Formula: C15H19NO3
Molecular Weight: 261.32

(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one

CAS No.: 347148-59-8

Cat. No.: VC0149652

Molecular Formula: C15H19NO3

Molecular Weight: 261.32

Purity: >98%

* For research use only. Not for human or veterinary use.

(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one - 347148-59-8

Specification

CAS No. 347148-59-8
Molecular Formula C15H19NO3
Molecular Weight 261.32
IUPAC Name (4R)-4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18)/t11-/m0/s1
SMILES C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O

Introduction

Chemical Properties and Structure

Molecular Identification and Basic Properties

(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one is uniquely identified by its CAS registry number 347148-59-8. The compound has a defined molecular formula of C15H19NO3, corresponding to a molecular weight of 261.32 g/mol. The official IUPAC name for this compound is (4R)-4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one, which systematically describes its chemical structure according to international nomenclature standards.

The chemical structure features several key functional groups that define its properties: a pyrrolidin-2-one ring (a five-membered lactam), a phenyl group with hydroxyl and cyclopentyloxy substituents at the 3 and 4 positions, and the specific R-configuration at the 4-position of the pyrrolidinone ring. This arrangement of atoms and bonds contributes to its potential biological activity and chemical behavior in various experimental contexts.

Structural Representation

The molecular structure can be represented using standardized chemical notation systems. The Standard InChI (International Chemical Identifier) for this compound is:

InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18)/t11-/m0/s1

Its corresponding SMILES notation is:

C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O

These standardized notations provide universal ways to represent the compound's structure that can be interpreted by chemical databases and software systems, facilitating research and information exchange about this compound.

PropertyValue
CAS No.347148-59-8
IUPAC Name(4R)-4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Standard InChIInChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18)/t11-/m0/s1
SMILESC1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O
Purity>98%
PubChem Compound ID10563361

This data provides researchers with the essential information needed to identify, source, and work with this compound in laboratory settings.

Relationship to PDE4 Inhibitors

Structural Comparison with Rolipram

While the search results don't directly establish a relationship between (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one and rolipram, there are notable structural similarities worth examining. Rolipram is a well-established selective phosphodiesterase-4 (PDE4) inhibitor that has been extensively studied since its synthesis in 1977 . Both compounds contain substituted phenyl groups and specific functional groups that may interact with the PDE4 enzyme binding site.

Significance of PDE4 Inhibition

Research has demonstrated that selective PDE4 inhibitors can reduce cocaine-induced increases in locomotor activity and behavioral sensitization . Studies have shown that rolipram pretreatments prevent cocaine-induced reductions in GABAergic inhibition and restore the balance between excitation and inhibition in ventral tegmental area dopamine neurons . Additionally, rolipram has been found to decrease p-NFκB levels in the dorsal root ganglia through PDE4 inhibition, thereby reducing the release of inflammatory cytokines and ameliorating neuropathic pain .

If (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one does indeed function as a PDE4 inhibitor, it could potentially share some of these pharmacological properties and therapeutic applications. The specific stereochemistry and substitution pattern may further influence its selectivity, potency, and side effect profile compared to other PDE4 inhibitors.

Additionally, various PDE4 inhibitors like rolipram represent a broader class of compounds to which (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one may be functionally related. Rolipram has been extensively studied since its synthesis in 1977 and continues to be an important reference compound in PDE4 inhibitor research .

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